- Method for inducing environmental stress tolerance in plants, World Intellectual Property Organization, , ,

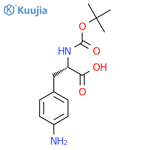

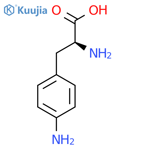

Cas no 943-80-6 (p-Amino-L-phenylalanine)

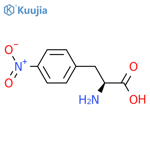

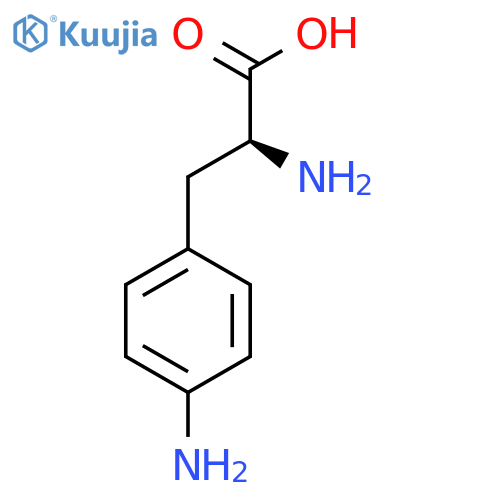

p-Amino-L-phenylalanine structure

商品名:p-Amino-L-phenylalanine

p-Amino-L-phenylalanine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-L-phenylalanine

- H-Phe(4-NH2)-OH

- 4-Aminophenylalanine

- 4-Amino-Phe-OH

- H-p-Amino-Phe-OH · HCl

- L-4-aminophe

- L-4-Aminophenylalanine

- p-Amino-L-phenylalanine

- 4-Amino-phenylalanine

- Acetoacetanilide

- Alanine,3-(p-aminophenyl)-, L- (8CI)

- Aminophenylalanine

- L-(+)-p-Aminophenylalanine

- H-p-Amino-Phe-OH HCl

- AC-13622

- p-Amino-L-phenylalanine hydrochloride (Salt/Mix)

- Phenylalanine, 4-amino-

- CHEBI:29737

- AC-5868

- J-300372

- HY-W016480

- Q27110251

- F16190

- AM82697

- CHEMBL231389

- A844939

- 943-80-6

- para-Aminophenylalanine

- MFCD00069927

- AKOS006238125

- (2S)-3-(4-aminophenyl)-2-azanyl-propanoic acid

- PD158334

- L-Phenylalanine, 4-amino-

- (2S)-2-amino-3-(4-aminophenyl)propanoic acid

- AKOS015855687

- para-Amino-phe

- GS-6191

- DTXSID90178828

- Q-101630

- L-4-amino phenylalanine

- UNII-1567B560CH

- L-4-NH2-Phe-OH

- M01306

- 2410-24-4

- p-Aminophenylalanine

- 1567B560CH

- EN300-118972

- SCHEMBL43852

- CS-W017196

- (S)-2-Amino-3-(4-aminophenyl)propionic acid

- 4-Aminophenylalanine #

- (S)-2-amino-3-(4-aminophenyl)propanoic acid

- 4-Amino-L-phenylalanine (ACI)

- L

- Alanine, 3-(p-aminophenyl)-, L- (8CI)

- 4-Amino-L-phenylalanine hydrate

- A2651

-

- MDL: MFCD00069927

- インチ: 1S/C9H12N2O2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1

- InChIKey: CMUHFUGDYMFHEI-QMMMGPOBSA-N

- ほほえんだ: OC([C@H](CC1C=CC(=CC=1)N)N)=O

計算された属性

- せいみつぶんしりょう: 180.09000

- どういたいしつりょう: 180.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 177

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 89.3Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 白色針状結晶

- すいようせい: Soluble in water.

- PSA: 89.34000

- LogP: 1.50470

- ようかいせい: 水に微溶解する。

- かんど: Air Sensitive

p-Amino-L-phenylalanine セキュリティ情報

- WGKドイツ:3

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

p-Amino-L-phenylalanine 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

p-Amino-L-phenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A20411-250mg |

4-Amino-L-phenylalanine |

943-80-6 | 95% | 250mg |

¥24.0 | 2023-09-09 | |

| AAPPTec | UHF124-5g |

H-Phe(4-NH2)-OH |

943-80-6 | 5g |

$75.00 | 2024-07-19 | ||

| Fluorochem | M01306-5g |

4-Amino-L-phenylalanine |

943-80-6 | 95% | 5g |

£60.00 | 2022-02-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003027-25g |

p-Amino-L-phenylalanine |

943-80-6 | 98% | 25g |

¥1212 | 2024-07-19 | |

| ChemScence | CS-W017196-25g |

4-Amino-L-phenylalanine |

943-80-6 | ≥98.0% | 25g |

$171.0 | 2022-04-26 | |

| Chemenu | CM220294-25g |

(S)-2-Amino-3-(4-aminophenyl)propanoic acid |

943-80-6 | 95% | 25g |

$196 | 2021-06-09 | |

| eNovation Chemicals LLC | D641538-25g |

4-Amino-L-phenylalanine |

943-80-6 | 97% | 25g |

$760 | 2024-06-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A20410-25g |

4-Amino-L-phenylalanine |

943-80-6 | 98% | 25g |

¥1218.0 | 2021-09-10 | |

| abcr | AB165787-100 g |

L-4-Aminophenylalanine, 98% (H-L-Phe(4-NH2)-OH); . |

943-80-6 | 98% | 100g |

€1406.00 | 2023-05-08 | |

| abcr | AB165787-5 g |

L-4-Aminophenylalanine, 98% (H-L-Phe(4-NH2)-OH); . |

943-80-6 | 98% | 5g |

€161.00 | 2023-05-08 |

p-Amino-L-phenylalanine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 18 h, 80 °C

リファレンス

合成方法 2

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid ; cooled; 30 min, rt

リファレンス

- Preparation of conjugate containing cyclic peptide and method for producing same, World Intellectual Property Organization, , ,

合成方法 5

合成方法 6

はんのうじょうけん

リファレンス

- Synthesis, characterization and inhibitory activities of (4-N3[3,5-3H]Phe10)PKI(6-22)amide and its precursors: photoaffinity labeling peptides for the active site of cyclic AMP-dependent protein kinase, International Journal of Peptide & Protein Research, 1989, 33(6), 439-45

p-Amino-L-phenylalanine Raw materials

- p-Amino-L-phenylalanine

- (2S)-2-amino-3-(4-nitrophenyl)propanoic acid

- 1,4-Phenylene diisocyanate

- D(+)-Glucose

- (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

p-Amino-L-phenylalanine Preparation Products

p-Amino-L-phenylalanine 関連文献

-

Tatsuo Kaneko,Mohammad Asif Ali,Ilya Captain,Pesach Perlin,Timothy J. Deming Polym. Chem. 2018 9 3466

-

Nicola Menegazzo,Qiongjing Zou,Karl S. Booksh New J. Chem. 2012 36 963

-

Yujie Wu,Runze Wu,Dhanaraju Mandalapu,Xinjian Ji,Tuo Chen,Wei Ding,Qi Zhang Org. Biomol. Chem. 2019 17 1809

-

Matthew T. Warren,Iain Galpin,Muhammad Hasan,Steven A. Hindmarsh,John D. Padrnos,Charlotte Edwards-Gayle,Robert T. Mathers,Dave J. Adams,Gabriele C. Sosso,Matthew I. Gibson Chem. Commun. 2022 58 7658

-

M. J. Umerani,H. Yang,P. Pratakshya,J. S. Nowick,A. A. Gorodetsky RSC Adv. 2021 11 14132

943-80-6 (p-Amino-L-phenylalanine) 関連製品

- 63-91-2(L-Phenylalanine)

- 4599-47-7(H-DL-Phe(4-Me)-OH)

- 1012-05-1(2-amino-4-phenyl-butanoic acid)

- 62777-25-7(L-2-Amino-5-phenyl-pentanoic acid)

- 56-45-1(L-Serine)

- 57213-48-6(H-Phe(3-CN)-OH)

- 114926-37-3(3-Methyl-L-phenylalanine)

- 150-30-1(DL-3-Phenylalanine)

- 63-68-3(L-Methionine)

- 673-06-3(D-Phenylalanine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:943-80-6)4-Amino-L-phenylalanine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

atkchemica

(CAS:943-80-6)p-Amino-L-phenylalanine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ